molecular formula C43H78N6O13 B549284 Romurtide CAS No. 78113-36-7

Romurtide

Cat. No.: B549284
CAS No.: 78113-36-7
M. Wt: 887.1 g/mol
InChI Key: IKSJCVFYCIKDTB-GZZWOGMVSA-N
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Description

Romurtide, also known as muroctasin, is a synthetic muramyl dipeptide analog derived from the cell walls of gram-positive bacteria. It is a non-specific immune stimulant that activates macrophages, leading to the release of interleukin-1 and the production of colony-stimulating factors. This compound is primarily used in Japan for the treatment of chemotherapy-induced leukopenia .

Biochemical Analysis

Biochemical Properties

Romurtide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to stimulate chemotactic mobility, phagocytic activity, and superoxide production by neutrophils . It enhances the production of colony-stimulating factors (CSFs), interleukin-1 (IL-1), and interleukin-6 (IL-6) in vitro .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It increases the number of peripheral neutrophils and monocytes in vivo . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a single dosage of this compound significantly increases the number of peripheral neutrophils and monocytes in healthy cynomolgus monkeys .

Preparation Methods

Synthetic Routes and Reaction Conditions

Romurtide is synthesized using a full-liquid phase segment condensation method. This method involves the condensation of muramic acid tripeptide with other components under controlled conditions to avoid unwanted side reactions . The synthesis typically involves the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for dissolving the compound and facilitating the reaction .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Romurtide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to yield various reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and acids.

Major Products Formed

Scientific Research Applications

Romurtide has a wide range of scientific research applications, including:

Mechanism of Action

Romurtide exerts its effects by stimulating macrophages, which release interleukin-1 and other cytokines. This leads to an increase in the production of colony-stimulating factors, which in turn promotes the proliferation and differentiation of neutrophils and other immune cells. The molecular targets of this compound include toll-like receptors and nucleotide-binding oligomerization domain-like receptors present in macrophages and monocytes .

Comparison with Similar Compounds

Romurtide is unique among muramyl dipeptide analogs due to its specific structure and immunostimulatory properties. Similar compounds include:

This compound stands out due to its specific application in chemotherapy-induced leukopenia and its well-documented safety profile .

Properties

CAS No.

78113-36-7

Molecular Formula

C43H78N6O13

Molecular Weight

887.1 g/mol

IUPAC Name

(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid

InChI

InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-36(54)45-26-21-20-22-33(43(60)61)48-37(55)25-24-32(40(44)57)49-41(58)29(2)46-42(59)30(3)62-39(38(56)35(53)28-51)34(27-50)47-31(4)52/h27,29-30,32-35,38-39,51,53,56H,5-26,28H2,1-4H3,(H2,44,57)(H,45,54)(H,46,59)(H,47,52)(H,48,55)(H,49,58)(H,60,61)/t29-,30+,32+,33-,34-,35+,38+,39+/m0/s1

InChI Key

IKSJCVFYCIKDTB-GZZWOGMVSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Appearance

Solid powder

Key on ui application

Romurtide is used as a hematopoietic agent for restoration of leukopenia in cancer patients treated with radiotherapy and chemotherapy (see also: hematopoiesis).

boiling_point

1198.5ºC at 760 mmHg

melting_point

N/A

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

source

Synthetic

Synonyms

MDP-Lys(L18);  Romurtide;  muroctasin;  romurutide;  Nalpha-(N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl)-Nepsilon-stearoyl-L-lysine;  N2-[N2-[N-(N-Acetylmuramoyl)-L-alanyl]-D-alpha-glutaminyl]-N6-(1-octadecanoyl)-L-lysine;  2-Acetamido-3-O-[(R)-1-[[(S)-1-[[(R)-1-carbamoyl-3-[[(S)-1-carboxy-5-stearamidopentyl]c

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does romurtide exert its immunomodulatory effects?

A: this compound primarily acts by stimulating the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12). These cytokines play crucial roles in regulating immune responses, hematopoiesis, and inflammation. [, , , , , , ]

Q2: What cells are the primary targets of this compound?

A: Research suggests that macrophages and monocytes are key targets of this compound. These cells, upon activation by this compound, release cytokines that mediate downstream effects. [, , , ]

Q3: What is the role of IL-6 in this compound's mechanism of action?

A: this compound induces IL-6 production, which is particularly important for its effect on megakaryocytopoiesis, the process of platelet production. IL-6 stimulates the proliferation and maturation of megakaryocytes, leading to increased platelet counts. [, , , ]

Q4: How does this compound impact dendritic cells (DCs)?

A: Studies show that this compound can enhance the maturation and activation of monocyte-derived dendritic cells. This is evidenced by the upregulation of surface molecules like CD83 and CD86, increased production of TNF-α and IL-12, and enhanced antigen-presenting function in allogeneic mixed lymphocyte reactions. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C46H83N9O16. Its molecular weight is 994.2 g/mol.

Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the biological effects and applications of this compound. Detailed information regarding its material compatibility and stability under various conditions is limited within these studies. Further research is needed to fully characterize these aspects.

Q7: What is the evidence for this compound's efficacy in preclinical models?

A: this compound has demonstrated efficacy in various animal models. For instance, it enhanced platelet recovery in irradiated guinea pigs [] and a nonhuman primate chemotherapy model. [, ] It also showed synergistic effects with antibiotics against bacterial pneumonia in mice. [, , ]

Q8: Has this compound been tested in clinical trials?

A: Yes, this compound has been investigated in clinical trials for its ability to mitigate chemotherapy- and radiotherapy-induced leukopenia and thrombocytopenia. [, , , ]

Q9: What were the key findings of clinical trials on this compound?

A: Clinical studies indicate that this compound can effectively restore platelet and leukocyte counts in patients undergoing cancer treatment. A trial involving gastrointestinal cancer patients showed that this compound administration significantly increased platelet counts compared to the non-administration group. [] Another study investigating the optimal timing of this compound administration for radiotherapy-induced leukopenia found that early administration was more effective in maintaining higher white blood cell counts. []

Q10: Does this compound impact the immune response in the lungs?

A: Research suggests that this compound can enhance the antibacterial activity of bronchoalveolar lavage fluid cells, indicating a potential role in bolstering lung immunity. []

Q11: How do structural modifications of muramyl dipeptide affect its activity?

A: Studies comparing this compound to other MDP derivatives, such as desmuramyldipeptides, reveal the importance of specific structural features for cytokine induction and modulation. The presence and position of acyl groups, for example, significantly influence the TNF-inducing activity. [, ]

Q12: What is known about the safety profile of this compound?

A: While this compound has shown promise in preclinical and clinical settings, further research is needed to fully elucidate its long-term safety profile. Some studies reported mild side effects like fever, but no serious adverse events were reported. []

Q13: Can this compound be administered orally?

A: Yes, research indicates that this compound can be administered orally and still exert its immunomodulatory effects. Oral administration of this compound stimulated nonspecific resistance to microbial infections and hematopoiesis in mice. [, ] Additionally, it was shown to induce TNF-alpha production in the tumor region of tumor-bearing mice after oral administration. []

Q14: What are the key tools and resources for this compound research?

A14: Research on this compound utilizes a variety of tools and techniques common to immunology, pharmacology, and drug development. These include:

    Q15: What are the significant milestones in this compound research?

    A15: Key milestones include:

    • Discovery of MDP as the minimal adjuvant-active structure of bacterial cell walls. []
    • Synthesis and characterization of this compound as a potent MDP derivative. [, ]
    • Preclinical demonstration of this compound's efficacy in models of infection and myelosuppression. [, , , , ]
    • Clinical trials investigating this compound's potential in managing chemotherapy- and radiotherapy-induced cytopenias. [, , , ]

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